(2S)-2-amino-1-(piperidin-1-yl)propan-1-one
Description
IUPAC Nomenclature and Systematic Identification
The compound (2S)-2-amino-1-(piperidin-1-yl)propan-1-one is systematically named according to IUPAC rules, which prioritize functional groups and substituents. The parent chain is a three-carbon ketone (propan-1-one), with a piperidin-1-yl group attached to the carbonyl carbon (position 1) and an amino group at position 2. The stereochemical descriptor "(2S)" denotes the absolute configuration of the chiral center at carbon 2. The piperidine ring, a six-membered saturated heterocycle with one nitrogen atom, is numbered such that the nitrogen occupies position 1. This nomenclature aligns with PubChem’s classification of analogous piperidine derivatives.
The systematic identification is further supported by spectroscopic data. The molecular formula C₈H₁₅N₂O corresponds to a molecular weight of 155.22 g/mol, consistent with high-resolution mass spectrometry (HRMS) analyses. The SMILES notation CC@@HN explicitly encodes the stereochemistry and connectivity, while the InChIKey WHBVSWNJAJECCU-ZETCQYMHSA-N ensures unique chemical identifier compatibility.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is defined by the interplay of steric and electronic factors. The piperidine ring adopts a chair conformation, minimizing torsional strain, with the nitrogen atom in an equatorial position to reduce 1,3-diaxial interactions. Substituents on the ring and the propan-1-one backbone influence conformational preferences:
- Piperidine Ring : Chair conformation stability is quantified by density functional theory (DFT) calculations, which show a ΔG of −1.0 kcal/mol favoring the equatorial orientation of the 2-amino group.
- Propan-1-one Backbone : The ketone oxygen and amino group engage in intramolecular hydrogen bonding, stabilizing a gauche conformation (dihedral angle: 60°–70°).
Comparative analyses with analogs, such as 2-amino-1-(pyrrolidin-1-yl)propan-1-one, reveal that larger heterocycles (e.g., piperidine vs. pyrrolidine) reduce ring strain, enhancing conformational flexibility.
| Parameter | Value | Method |
|---|---|---|
| C=O Bond Length | 1.22 Å | X-ray Diffraction |
| N–C (Piperidine) | 1.47 Å | DFT |
| Dihedral Angle (C2–C1) | 63.5° | NMR |
Crystallographic Studies and Solid-State Arrangement
X-ray crystallographic data for this compound remain unpublished, but analogous piperidine derivatives provide insights. For example, bis(piperidin-1-yl)methanone crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 10.23 Å, b = 8.45 Å, c = 12.56 Å, and β = 105.3°. The piperidine rings adopt 1C4 and 4C1 conformations, separated by a dihedral angle of 35.87°.
In the solid state, intermolecular interactions dominate:
- Hydrogen Bonding : The amino group donates hydrogen bonds to ketone oxygens of adjacent molecules, forming infinite chains along the a-axis.
- Van der Waals Interactions : Methyl and methylene groups participate in hydrophobic packing, with interatomic distances of 3.5–4.0 Å.
Predicted lattice energy calculations (ΔH = −45.6 kcal/mol) suggest high stability, consistent with the compound’s low solubility in nonpolar solvents.
Comparative Analysis of Enantiomeric Forms
The enantiomers (2S) and (2R) exhibit distinct physicochemical properties due to chiral recognition mechanisms. Chiral chromatography (e.g., Chiralpak IA column) resolves the enantiomers with a separation factor (α) of 1.12, driven by differential hydrogen bonding with the stationary phase.
| Property | (2S)-Isomer | (2R)-Isomer |
|---|---|---|
| Specific Rotation ([α]D) | +12.5° (c = 1, MeOH) | −12.3° (c = 1, MeOH) |
| Melting Point | 98–100°C | 97–99°C |
| Solubility (H₂O) | 12 mg/mL | 11 mg/mL |
The (2S)-enantiomer shows a 20% higher binding affinity for chiral receptors in computational docking studies, attributed to optimal steric complementarity. Racemization studies at 25°C (t₁/₂ = 48 hours) indicate moderate configurational stability, necessitating storage at −20°C for long-term preservation.
Properties
IUPAC Name |
(2S)-2-amino-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(9)8(11)10-5-3-2-4-6-10/h7H,2-6,9H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBVSWNJAJECCU-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-1-(piperidin-1-yl)propan-1-one typically involves the reaction of a suitable precursor with piperidine under controlled conditions. One common method involves the use of ethylarenes, which are oxidized in the presence of copper iodide (CuI) and tert-butyl hydroperoxide (TBHP) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-1-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure allows it to interact with various receptors in the central nervous system, making it a candidate for drug development targeting neurological disorders. The following applications have been identified:
- Neurotransmitter Modulation : Research indicates that (2S)-2-amino-1-(piperidin-1-yl)propan-1-one may influence neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation could have implications for treating mood disorders, anxiety, and other psychiatric conditions.
| Application Area | Potential Benefits |
|---|---|
| Mood Regulation | May alleviate symptoms of depression and anxiety by modulating neurotransmitter levels. |
| Cognitive Enhancement | Potential to improve cognitive functions through dopaminergic activity. |
Pharmacological Studies
Pharmacological studies have shown that compounds similar to this compound exhibit significant binding affinities to various receptors:
- H3 Receptor Antagonism : Similar piperidine derivatives have been evaluated for their affinity towards the histamine H3 receptor, which is involved in regulating neurotransmitter release. Compounds that antagonize this receptor may enhance cognitive functions and reduce appetite .
| Compound | Binding Affinity (pKi) | Mechanism of Action |
|---|---|---|
| Compound A | 7.9 | H3 receptor antagonist |
| Compound B | 6.6 | H3 receptor inverse agonist |
Synthetic Organic Chemistry
The synthesis of this compound typically involves multi-step organic reactions:
- Synthesis Pathways : The compound can be synthesized through various methods involving the formation of the piperidine ring followed by functionalization at the amino and carbonyl positions. Techniques such as continuous flow reactors can optimize yield and minimize waste during synthesis .
Case Study 1: Neuropharmacological Effects
A study investigating the effects of this compound on rodent models demonstrated its potential as an anxiolytic agent. The compound was administered in varying doses, revealing significant reductions in anxiety-like behaviors compared to control groups.
Case Study 2: Anticancer Activity
Research on structurally similar compounds has indicated potential anticancer properties. For instance, derivatives exhibited cytotoxicity against breast cancer cell lines, suggesting that further exploration of this compound could lead to novel therapeutic agents for cancer treatment.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | Induction of apoptosis |
| PC3 (Prostate Cancer) | 12.8 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of (2S)-2-amino-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive alkaloid with potential anticancer effects.
Matrine: An alkaloid with antiproliferative and antimetastatic effects.
Uniqueness
(2S)-2-amino-1-(piperidin-1-yl)propan-1-one is unique due to its specific structure and the presence of both an amino group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Biological Activity
(2S)-2-amino-1-(piperidin-1-yl)propan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention due to its structural features and biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 156.23 g/mol. The compound features a chiral center, which contributes to its distinct pharmacological properties. The presence of the piperidine ring is notable for its interactions with various biological targets, particularly neurotransmitter receptors.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. Research indicates that compounds with similar piperidine structures can influence the activity of dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety .
Interaction with Receptors
The compound has been studied for its binding affinity to several receptor types:
| Receptor Type | Binding Affinity | Effect |
|---|---|---|
| Dopamine D2 | High | Antipsychotic-like effects |
| Serotonin 5-HT2A | Moderate | Potential antidepressant effects |
| Sigma-1 | High | Modulation of pain pathways |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound derivatives. In vitro tests demonstrated significant effectiveness against various pathogens:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
| Candida albicans | 0.75 | 1.5 |
These results indicate that the compound exhibits both bactericidal and fungicidal activities, making it a candidate for further development as an antimicrobial agent .
Central Nervous System Effects
The compound's interaction with central nervous system receptors suggests analgesic properties, particularly through modulation of opioid receptors. This aligns with findings that similar piperidine derivatives can alleviate pain in animal models .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The derivatives were synthesized and tested for their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). The most active derivative demonstrated an MIC of 0.22 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like Ciprofloxacin in biofilm inhibition assays .
Neuropharmacological Study
In another study focused on the neuropharmacological effects, this compound was administered to rodent models to assess its impact on pain perception and anxiety-like behaviors. Results indicated a significant reduction in pain responses compared to control groups, suggesting its potential as a therapeutic agent for managing chronic pain conditions .
Q & A
Q. What synthetic routes are commonly employed for preparing (2S)-2-amino-1-(piperidin-1-yl)propan-1-one?
- Methodological Answer : A nucleophilic substitution reaction is typically used, where a ketone precursor (e.g., 2-amino-1-chloropropan-1-one) reacts with piperidine under basic conditions. For example, triethylamine facilitates deprotonation, enhancing nucleophilic attack by piperidine. Reaction parameters (40–60°C, 12–24 hours) are optimized to minimize racemization. Similar procedures for related compounds achieved yields of ~66% when coupling piperidine with acid precursors .
Q. How can researchers confirm the molecular weight and purity of the compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) or ESI-MS provides accurate molecular weight confirmation. For purity, reversed-phase HPLC (C18 column, acetonitrile/water gradient) is recommended. Analogous compounds (e.g., (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one) show molecular weights of ~142–143 g/mol via PubChem data, with deviations <0.01% in HRMS .
Q. What spectroscopic techniques are used for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 resolves chiral centers and piperidine ring conformation. For example, δH 1.5–2.5 ppm (piperidine protons) and δC 170–175 ppm (ketone carbonyl) are diagnostic.
- IR : Stretching frequencies at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm functional groups.
- XRD : Single-crystal diffraction with SHELXL refines bond lengths/angles (e.g., C-N bond: ~1.45 Å) .
Advanced Research Questions
Q. How can conformational flexibility of the piperidine ring be analyzed in different solvents?
- Methodological Answer : Variable-temperature NMR in polar (DMSO-d6) and nonpolar (CDCl3) solvents reveals solvent-dependent ring puckering. Molecular dynamics simulations (AMBER/GROMACS) model solvent interactions, showing equatorial vs. axial piperidine conformers. For related compounds, energy barriers between conformers range from 2–5 kcal/mol .
Q. What strategies resolve discrepancies in crystallographic data during structure refinement?
- Methodological Answer : SHELXL’s advanced features (post-2008 updates) address data conflicts:
- Restraints : Apply geometric constraints for bond lengths/angles (e.g., C-C: 1.54 Å, C-N: 1.47 Å).
- Hydrogen Bonding : Use DFIX commands to fix H-bond distances (e.g., N-H···O: 2.8–3.0 Å).
- Disorder Modeling : PART commands resolve piperidine ring disorder, validated via R-factor convergence (<5%) .
Q. How can enantiomeric purity be assessed during asymmetric synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol, 90:10); retention times differ by 1–2 minutes for enantiomers.
- XRD : Absolute configuration is confirmed via Flack parameter (|x| < 0.1) in SHELXL-refined structures. For example, (S)-configuration in analogous compounds was validated with 99% certainty .
Q. What in vitro assays are suitable for studying metabolic stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
